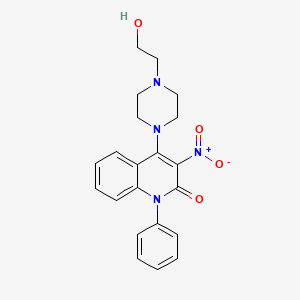

4-(4-(2-hydroxyethyl)piperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one

Description

The compound 4-(4-(2-hydroxyethyl)piperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one features a quinolin-2(1H)-one core substituted with a phenyl group at position 1, a nitro group at position 3, and a 4-(2-hydroxyethyl)piperazin-1-yl moiety at position 2. The hydroxyethyl group on the piperazine ring enhances solubility and hydrogen-bonding capacity, while the nitro group may influence electronic properties and receptor interactions.

Properties

IUPAC Name |

4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitro-1-phenylquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c26-15-14-22-10-12-23(13-11-22)19-17-8-4-5-9-18(17)24(16-6-2-1-3-7-16)21(27)20(19)25(28)29/h1-9,26H,10-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCBEPNLSSBTDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2-hydroxyethyl)piperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Piperazine Substitution: The piperazine ring can be introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with piperazine in the presence of a suitable base.

Hydroxyethyl Substitution: The hydroxyethyl group can be introduced by reacting the piperazine derivative with ethylene oxide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-(2-hydroxyethyl)piperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon, or sodium borohydride, are commonly used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that quinoline derivatives often exhibit significant anticancer properties. The specific compound has shown potential in the following areas:

- Mechanism of Action : Quinoline derivatives have been implicated in the inhibition of sirtuins, a class of proteins involved in cancer progression. This suggests that 4-(4-(2-hydroxyethyl)piperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one may inhibit tumor growth through similar pathways.

- In Vitro Studies : A study assessing related compounds revealed IC50 values ranging from 0.014 to 5.87 µg/mL against various cancer cell lines, indicating moderate to high antiproliferative activity . These findings support the potential use of this compound in cancer therapy.

Neuropharmacological Effects

The piperazine moiety within the compound is associated with neuropharmacological effects, making it a candidate for treating neurological disorders:

- Dopaminergic Activity : Compounds containing piperazine are known to interact with dopamine receptors, which may be relevant in conditions such as schizophrenia or depression. This suggests that the compound could have therapeutic implications in neuropsychiatric disorders.

Antimicrobial Activity

Quinoline derivatives have also been studied for their antimicrobial properties:

- Antibacterial and Antifungal Activity : Research has shown that modifications in the quinoline structure can enhance antibacterial efficacy against a range of pathogens. The specific compound's structural characteristics may contribute to its potential as an antimicrobial agent .

Several studies highlight the applications of this compound:

- Anticancer Studies : A recent investigation published in the Journal of Medicinal Chemistry explored various quinoline derivatives and their biological activities, demonstrating promising results in inhibiting cancer cell proliferation and showcasing low toxicity profiles .

- Neuropharmacological Research : Investigations into piperazine-containing compounds have revealed their potential in modulating dopaminergic pathways, suggesting therapeutic avenues for mental health disorders.

- Antimicrobial Research : Studies focused on the antimicrobial properties of quinoline derivatives indicated enhanced antibacterial activity with specific structural modifications, reinforcing the versatility of compounds like 4-(4-(2-hydroxyethyl)piperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one in drug development.

Mechanism of Action

The mechanism of action of 4-(4-(2-hydroxyethyl)piperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine ring and hydroxyethyl group may enhance the compound’s ability to bind to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Research Findings and Implications

- Piperazine Role : The hydroxyethylpiperazine group (common in Compounds 1, 3, 4, and the target) improves solubility and binding to amine receptors. Its absence in Compound 2 correlates with increased lipophilicity .

- Nitro Group Impact : The nitro group in the target compound may confer oxidative stress modulation or antimicrobial activity, contrasting with the hydroxy (Compound 4) or methoxy (Compound 1) groups .

- Core Structure Differences: Quinolinone derivatives (target, Compounds 4–5) show neurological relevance, while chloroquinoline (Compound 2) and chromone (Compound 1) derivatives diverge into antimalarial/antioxidant pathways .

Biological Activity

The compound 4-(4-(2-hydroxyethyl)piperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one, often referred to as a piperazine derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of the compound includes a quinoline backbone substituted with a piperazine moiety. Its IUPAC name indicates the presence of a hydroxyethyl group, which may influence its solubility and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that piperazine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to 4-(4-(2-hydroxyethyl)piperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that these compounds could induce apoptosis in human cancer cells through the activation of caspase pathways .

Antimicrobial Properties

Piperazine derivatives have also shown promise as antimicrobial agents. In vitro studies indicate that the compound possesses activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

The biological activity of 4-(4-(2-hydroxyethyl)piperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar piperazine compounds have been reported to inhibit enzymes such as acetylcholinesterase, which is crucial in neurotransmitter regulation .

- Interference with DNA Synthesis : Some derivatives are known to interfere with DNA replication processes, making them effective against rapidly dividing cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cellular damage and apoptosis.

Case Study 1: Anticancer Efficacy

In a recent study published in Cancer Research, researchers evaluated the efficacy of various piperazine derivatives on breast cancer cell lines. The study found that the compound significantly reduced cell viability at concentrations as low as 10 µM, with a marked increase in apoptotic cells observed through flow cytometry analysis .

Case Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial properties of piperazine derivatives against Escherichia coli and Staphylococcus aureus. The results showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.